(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)acetonitrile (2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)acetonitrile
Brand Name: Vulcanchem
CAS No.: 881044-61-7
VCID: VC21407920
InChI: InChI=1S/C10H9NO4S/c11-3-6-16(12,13)8-1-2-9-10(7-8)15-5-4-14-9/h1-2,7H,4-6H2
SMILES: C1COC2=C(O1)C=CC(=C2)S(=O)(=O)CC#N
Molecular Formula: C10H9NO4S
Molecular Weight: 239.25g/mol

(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)acetonitrile

CAS No.: 881044-61-7

Cat. No.: VC21407920

Molecular Formula: C10H9NO4S

Molecular Weight: 239.25g/mol

* For research use only. Not for human or veterinary use.

(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)acetonitrile - 881044-61-7

Specification

CAS No. 881044-61-7
Molecular Formula C10H9NO4S
Molecular Weight 239.25g/mol
IUPAC Name 2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)acetonitrile
Standard InChI InChI=1S/C10H9NO4S/c11-3-6-16(12,13)8-1-2-9-10(7-8)15-5-4-14-9/h1-2,7H,4-6H2
Standard InChI Key MKLQRUHBXYASQJ-UHFFFAOYSA-N
SMILES C1COC2=C(O1)C=CC(=C2)S(=O)(=O)CC#N
Canonical SMILES C1COC2=C(O1)C=CC(=C2)S(=O)(=O)CC#N

Introduction

Chemical Identity and Structural Characteristics

Basic Structural Information

(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)acetonitrile belongs to the benzodioxin class of compounds, characterized by its unique molecular architecture featuring both a dioxin ring structure and sulfonyl-acetonitrile functionality. The molecular formula is C₁₀H₉NO₄S with a molecular weight of 239.25 g/mol . This compound is identified by the CAS Registry Number 881044-61-7, which serves as its unique chemical identifier in scientific databases and literature .

The structure consists of a 2,3-dihydro-1,4-benzodioxin core with a sulfonyl group (-SO₂-) at the 6-position, which is further connected to an acetonitrile (-CH₂CN) moiety. This arrangement of functional groups contributes to the compound's chemical properties and reactivity patterns.

Nomenclature and Identifiers

For systematic identification and database indexing, multiple naming systems and identifiers are associated with this compound, as summarized in the table below:

Identifier TypeValue
IUPAC Name(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)acetonitrile
CAS Number881044-61-7
InChI1S/C10H9NO4S/c11-3-6-16(12,13)8-1-2-9-10(7-8)15-5-4-14-9/h1-2,7H,4-6H2
InChI KeyMKLQRUHBXYASQJ-UHFFFAOYSA-N
SMILESC1COC2=C(O1)C=CC(=C2)S(=O)(=O)CC#N
PubChem Compound ID7536467

The compound is also sometimes referred to as 2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)acetonitrile in some chemical databases and literature.

Physical and Chemical Properties

Physical Characteristics

(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)acetonitrile exists as a solid at standard temperature and pressure . Commercial samples typically have a minimum purity of 95% . The compound's physical properties are influenced by its molecular structure, particularly the presence of the benzodioxin ring system and the polar functional groups (sulfonyl and nitrile).

Chemical Reactivity

The chemical reactivity of this compound is largely determined by its functional groups:

  • The nitrile group (-CN) serves as a versatile functional handle that can undergo various transformations including hydrolysis, reduction, and nucleophilic addition reactions.

  • The sulfonyl group (-SO₂-) is moderately electron-withdrawing and can participate in a range of chemical reactions, including nucleophilic substitutions.

  • The benzodioxin ring system provides structural rigidity and can undergo typical aromatic substitution reactions under appropriate conditions.

These functional groups collectively contribute to the compound's utility in organic synthesis and its potential applications in medicinal chemistry and materials science.

Synthesis Methodologies

General Synthetic Approach

The synthesis of (2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)acetonitrile typically involves a multi-step process starting from 2,3-dihydro-1,4-benzodioxin-6-amine. The general synthetic pathway involves:

  • Reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride in the presence of sodium carbonate as a base to form a sulfonamide intermediate.

  • Subsequent reaction with acetonitrile yields the final product, (2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)acetonitrile.

This synthetic approach demonstrates the compound's position in organic chemistry as an intermediate or building block that can be prepared through established synthetic procedures.

Alternative Synthetic Routes

While the literature on alternative synthetic routes is limited in the provided search results, it is reasonable to infer that other synthetic approaches might involve:

  • Direct sulfonylation of 2,3-dihydro-1,4-benzodioxin followed by introduction of the acetonitrile group.

  • Construction of the benzodioxin ring system after installation of the sulfonylacetonitrile moiety on an appropriately substituted precursor.

These alternative routes would depend on the availability of starting materials and the specific requirements of the synthetic context.

Applications in Research and Industry

Scientific Research Applications

(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)acetonitrile serves multiple purposes in scientific research:

  • Organic Synthesis: The compound functions as a versatile building block in the synthesis of more complex molecules, particularly those containing the benzodioxin scaffold.

  • Biological Studies: Its unique structural features make it valuable for structure-activity relationship (SAR) studies in medicinal chemistry and drug discovery.

  • Analytical Chemistry: The compound may serve as a reference standard or intermediate in analytical method development .

SpecificationDetails
PurityMinimum 95%
Physical FormSolid
Available QuantitiesTypically 5mg to 1g
Country of OriginUA (Ukraine) reported by one supplier
Storage RecommendationsStandard chemical storage conditions
Intended UseResearch purposes only, not for human or veterinary use

These specifications ensure consistency and reliability for researchers utilizing this compound in their work .

Structure-Activity Relationships and Chemical Properties

Structural Significance

The benzodioxin core of (2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)acetonitrile is noteworthy for several reasons:

  • The oxygen-containing heterocyclic system provides specific electronic characteristics that influence reactivity.

  • The rigid, planar structure of the aromatic portion contributes to potential binding interactions in biological systems.

  • The sulfonyl group linked to acetonitrile creates a unique reactive center with distinctive chemical properties.

These structural features make this compound valuable for exploring structure-activity relationships in various chemical contexts.

Reactivity Patterns

Based on structural analysis, several reactivity patterns can be anticipated:

  • The nitrile group represents a versatile functional handle for further transformations, including hydrolysis to carboxylic acids, reduction to amines, or participation in cycloaddition reactions.

  • The sulfonyl group provides opportunities for nucleophilic substitution reactions, potentially allowing modification at this position.

  • The benzodioxin core may undergo typical aromatic substitution reactions under appropriate conditions, enabling further functionalization.

These reactivity patterns highlight the compound's potential utility in diverse synthetic applications.

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